
Niraparib metabolite M1
Overview
Description
Niraparib metabolite M1 (CAS: 1476777-06-6) is the primary hydrolytic metabolite of the poly(ADP-ribose) polymerase (PARP) inhibitor niraparib. It is formed via carboxylesterase-mediated amide hydrolysis of the parent drug, resulting in a carboxylic acid derivative with a molecular formula of C₁₉H₁₉N₃O₂ and a molecular weight of 321.37 g/mol . M1 is pharmacologically inactive but serves as a critical biomarker in pharmacokinetic (PK) studies due to its abundance in systemic circulation and excreta .
In humans, M1 and its glucuronidated form (M10) account for the majority of niraparib's metabolic clearance, with minimal contribution from oxidative pathways . After a single oral dose of 300 mg niraparib, M1 constitutes ~40% of the total radioactivity in urine, while unchanged niraparib predominates in feces (31.6%) . The metabolite’s elimination half-life (t½) aligns closely with niraparib’s prolonged t½ of 87.4–92.5 hours, reflecting its role in the drug’s sustained exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Niraparib metabolite M1 is synthesized through the hydrolysis of niraparib. The process involves the cleavage of the amide bond in niraparib, resulting in the formation of niraparib carboxylic acid. This reaction can be catalyzed by carboxylesterases, which are enzymes that facilitate the hydrolysis of ester and amide bonds .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of niraparib followed by its enzymatic hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the metabolite. The process typically involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions of temperature, pH, and enzyme concentration .
Chemical Reactions Analysis
Types of Reactions: Niraparib metabolite M1 primarily undergoes hydrolytic and conjugative metabolic conversions. The oxidative pathway is minimal in the metabolism of niraparib .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by carboxylesterases under physiological conditions.
Conjugation: Involves the addition of glucuronic acid to form the glucuronide of M1. .
Major Products:
Hydrolysis Product: Niraparib carboxylic acid (M1).
Conjugation Product: Glucuronide of M1.
Scientific Research Applications
Pharmacokinetics and Metabolism
Pharmacokinetics of Niraparib and M1
Niraparib is extensively metabolized in the body, with M1 being one of the major metabolites. A mass balance study indicated that M1, along with its glucuronide form (M10), constitutes a significant portion of circulating metabolites post-administration. The pharmacokinetic profile demonstrates that M1 has a longer half-life compared to Niraparib, influencing its therapeutic window and dosing strategies .
Metabolic Pathways
The metabolism of Niraparib involves hydrolysis by carboxylesterases, leading to the formation of M1. Subsequent reactions include glucuronidation mediated by UDP-glucuronosyltransferases, methylation, monooxygenation, and hydrogenation, producing various minor metabolites. Understanding these pathways is crucial for optimizing therapeutic regimens and minimizing adverse effects .
Clinical Applications
Efficacy in Cancer Treatment
Niraparib has been shown to improve progression-free survival (PFS) in patients with platinum-sensitive recurrent ovarian cancer. The efficacy of Niraparib is partly attributed to its metabolites, including M1. Studies have demonstrated that patients receiving Niraparib exhibit significant improvements in PFS regardless of their BRCA mutation status .
Table 1: Summary of Clinical Trials Involving Niraparib and M1
Study | Population | Treatment Regimen | Primary Endpoint | Results |
---|---|---|---|---|
NOVA Study | Platinum-sensitive recurrent ovarian cancer | Niraparib 300 mg/day vs. placebo | PFS | Median PFS: 21 months (Niraparib) vs. 5.5 months (placebo) |
PRIMA Study | Newly diagnosed advanced ovarian cancer | Niraparib maintenance therapy | PFS | Significant PFS improvement compared to placebo |
Phase II Study | Metastatic esophageal adenocarcinoma | Niraparib monotherapy | Safety and efficacy | Not effective as a second-line therapy |
Safety Profile
Adverse Effects Related to M1
The safety profile of Niraparib includes common treatment-emergent adverse events such as thrombocytopenia, anemia, and gastrointestinal disturbances. The role of M1 in these adverse effects is still under investigation; however, understanding its pharmacological impact can help mitigate risks associated with Niraparib therapy .
Research Insights
Inhibitory Effects on PARP Enzymes
Research indicates that both Niraparib and its metabolite M1 exhibit inhibitory effects on PARP enzymes, which are critical for DNA repair mechanisms in cancer cells. The IC50 values for Niraparib against PARP-1 and PARP-2 were determined to be significantly low, indicating potent activity; however, specific IC50 values for M1 remain undetermined due to its inactive nature .
Mechanism of Action
Niraparib metabolite M1 is formed through the hydrolysis of niraparib by carboxylesterases. The metabolite itself is inactive but can undergo further conjugation to form the glucuronide of M1. Niraparib, the parent compound, exerts its effects by inhibiting poly (ADP-Ribose) polymerase enzymes, which play a role in DNA repair. By blocking these enzymes, niraparib induces cytotoxicity in cancer cells, particularly those with BRCA1 and BRCA2 mutations .
Comparison with Similar Compounds
Niraparib vs. M1
M1 vs. Other Niraparib Metabolites
M10 (Glucuronide of M1):
M20 (Glucuronide of Niraparib):
Comparison with Metabolites of Other PARP Inhibitors
- Metabolic Pathways: Niraparib relies predominantly on carboxylesterase-mediated hydrolysis (yielding M1), whereas olaparib undergoes CYP3A4-mediated oxidation .
- Excretion Patterns: M1’s renal excretion (47.5% of dose) contrasts with olaparib’s fecal elimination (~50%), reflecting differences in transporter interactions .
Key Research Findings
Pharmacokinetic Interactions
- Drug-Drug Interactions (DDIs): Co-administration with apalutamide (a PXR inducer) reduces niraparib exposure (Cmax: 315 vs. No significant DDIs observed with abiraterone/prednisone (AAP), as M1’s Cmax (702 ng/mL) and AUC remain stable .
Transporter Dynamics
- M1 is a substrate for MATE1/2 transporters, facilitating renal excretion, whereas niraparib is excreted via P-gp-mediated biliary pathways .
Clinical Implications
- Dose Adjustments: Moderate hepatic impairment increases niraparib AUC by 56%, but M1’s pharmacokinetics remain unaffected .
- Therapeutic Monitoring: M1’s plasma concentrations are used to assess niraparib compliance and metabolic stability in cancer patients .
Data Tables
Table 1: Key PK Parameters of Niraparib and M1
Parameter | Niraparib (300 mg) | M1 |
---|---|---|
Cmax (ng/mL) | 540 | 702 (with apalutamide) |
tmax (h) | 2.49 | 6.0 |
AUC₀–24 (ng·h/mL) | 18,536 (with AAP) | 4388 (with apalutamide) |
t½ (h) | 87.4 | Not reported |
Table 2: Metabolite Distribution in Excreta (144 h Post-Dose)
Matrix | Unchanged Niraparib (%) | M1 (%) | M10 (%) |
---|---|---|---|
Urine | <1 | 40.0 | 60.0 |
Feces | 31.6 | <5 | <1 |
Biological Activity
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which play crucial roles in DNA repair mechanisms. The biological activity of its major metabolite, M1, has garnered attention due to its implications in cancer treatment, particularly in patients with homologous recombination deficiencies, such as those with BRCA mutations.
Metabolism and Formation of M1
Niraparib is primarily metabolized by carboxylesterases to form the inactive metabolite M1. This process involves hydrolytic and conjugative metabolic conversions, with M1 subsequently undergoing glucuronidation to form other metabolites like M10 . The metabolic pathway can be summarized as follows:
- Niraparib → M1 (inactive metabolite) → M10 (glucuronide)
The formation of M1 is significant as it represents a major circulating metabolite in humans, accounting for a substantial portion of the drug's pharmacokinetic profile .
Biological Activity of M1
While M1 is considered an inactive metabolite in terms of PARP inhibition, its presence in circulation may still influence the pharmacodynamics of niraparib. Key findings regarding the biological activity of M1 include:
- PARP Inhibition : Niraparib exhibits high selectivity towards PARP-1 and PARP-2 with IC50 values of 2.8 nmol/L and 0.6 nmol/L respectively . However, the IC50 values for M1 on these targets are not clearly defined, indicating that it does not significantly inhibit PARP activity like its parent compound.
- Pharmacokinetics : The pharmacokinetic profile of niraparib, including its metabolites, shows that after administration, the peak plasma concentration (Cmax) for niraparib is approximately 804 ng/mL . The bioavailability is about 73%, and food does not significantly affect drug absorption .
Case Studies and Clinical Findings
Clinical studies have demonstrated the efficacy of niraparib in improving progression-free survival (PFS) in patients with recurrent ovarian cancer. Notably:
- In the Phase 3 NOVA trial, niraparib significantly improved PFS across various patient cohorts regardless of biomarker status . The role of M1 as a metabolite was not directly evaluated in terms of efficacy but could contribute to overall pharmacological effects through its influence on drug metabolism.
- Safety profiles indicate that niraparib treatment leads to hematologic adverse events; however, individualized dosing strategies have reduced severe adverse events compared to fixed dosing regimens .
Comparative Analysis of Niraparib and M1
The following table summarizes key pharmacological properties and biological activities between niraparib and its metabolite M1:
Property | Niraparib | Metabolite M1 |
---|---|---|
Mechanism of Action | PARP-1 and PARP-2 inhibitor | Inactive metabolite |
IC50 (PARP-1) | 2.8 nmol/L | Not determined |
IC50 (PARP-2) | 0.6 nmol/L | Not determined |
Bioavailability | ~73% | N/A |
Peak Plasma Concentration (Cmax) | 804 ng/mL | N/A |
Role in Therapy | Active therapeutic agent | Potentially impacts drug metabolism |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying niraparib metabolite M1 in human plasma and urine?
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the gold standard for quantifying M1 and niraparib in biological matrices. Key parameters include using stable isotope-labeled internal standards, optimizing chromatographic separation (e.g., C18 columns), and validating sensitivity (LLOQ ~1 ng/mL). This method supports pharmacokinetic studies, such as mass balance trials where 40.0% of the administered dose was recovered in urine as metabolites, including M1 (23%) and unchanged niraparib (8.8%) .
Q. How is the structural identity of M1 confirmed in metabolite profiling studies?
Structural confirmation relies on comparing retention times and fragmentation patterns (MS/MS) with reference standards. For example, niraparib shows a product ion at m/z 304 (loss of NH₃), while M1’s carboxylate structure is validated via high-resolution MS and NMR. Cross-validation with hydrolytic pathways (e.g., carboxylesterase-mediated cleavage) further supports identification .
Q. What safety protocols should be followed when handling M1 in laboratory settings?
M1 requires stringent safety measures due to its potential toxicity (H303/H313/H2413 hazards). Protocols include using PPE (gloves, masks), segregating waste for professional disposal, and ensuring proper ventilation. DMSO is a common solvent (>100 mg/mL solubility), but saturation limits should be empirically tested .
Q. How should clinical studies involving M1 be designed to ensure reproducibility?
Studies must detail:
- Participant cohorts : Stratify by renal/hepatic function, as moderate hepatic impairment increases niraparib AUC by 56% .
- Sample collection : Time points aligned with M1’s pharmacokinetics (e.g., fecal recovery peaks at 72–144 hours post-dose) .
- Statistical rigor : Pre-specify endpoints (e.g., metabolite excretion rates) and use mixed-effects models to account for inter-patient variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in time-concentration profiles of M1 across excretion studies?
Radiochromatograms from mass balance studies show M1 concentrations in feces rise from 0 (0–24 hours) to 6 (72–144 hours), while urinary M1 accounts for 20% of the dose. Discrepancies may arise from inter-individual variability in carboxylesterase activity or enterohepatic recirculation. Normalizing data to creatinine or using population PK models can mitigate confounding .
Q. What strategies improve confidence in NMR-based metabolomics data for M1 quantification?
NMR’s reproducibility is high, but metabolite identification requires:
- Uncertainty quantification : Use bootstrapping or Monte Carlo simulations for small-sample reliability.
- Reference databases : Cross-validate with LC-MS/MS data and spectral libraries (e.g., Metabolomics Workbench).
- Standardized protocols : Adopt MANA guidelines for spectral processing and multi-omics integration .
Q. How can metabolite identification challenges for M1 be addressed in complex biological matrices?
Challenges include isomer discrimination and spectral overlap. Solutions:
- Tandem MS : Fragment ions (e.g., m/z 276 for niraparib vs. M1’s carboxylate signature).
- Isotopic labeling : Use deuterated M1 ([²H₄]-M1) as an internal standard.
- Multi-modal workflows : Combine NMR chemical shifts with MS/MS libraries .
Q. What pharmacokinetic models best describe M1’s elimination kinetics in special populations?
M1’s long half-life aligns with niraparib’s anti-cancer efficacy. Use non-compartmental analysis for excretion rates or physiologically based PK (PBPK) models to simulate hepatic/renal impairment effects. Population PK analyses show age and race do not significantly alter M1 kinetics, but moderate hepatic impairment requires dose adjustments .
Q. How can metabolomics data for M1 be integrated with proteomic or genomic datasets?
Leverage platforms like Metabolomics Workbench to align M1 concentrations with PARP activity or HRD (homologous recombination deficiency) biomarkers. Metadata standards (e.g., sample-to-raw data mapping, internal controls) ensure interoperability. Multi-omics tools like MixOmics or WGCNA can identify correlations with treatment response .
Q. What are the best practices for sharing M1-related metabolomics data in public repositories?
Submit to the National Metabolomics Data Repository (NMDR) with:
Properties
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c23-19(24)17-5-1-3-15-12-22(21-18(15)17)16-8-6-13(7-9-16)14-4-2-10-20-11-14/h1,3,5-9,12,14,20H,2,4,10-11H2,(H,23,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHGRLURKGIFL-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1476777-06-6 | |
Record name | 2H-Indazole-7-carboxylic acid, 2-(4-(3S)-3-piperidinylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476777066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-INDAZOLE-7-CARBOXYLIC ACID, 2-(4-(3S)-3-PIPERIDINYLPHENYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXM824C9GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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